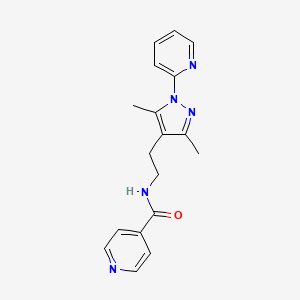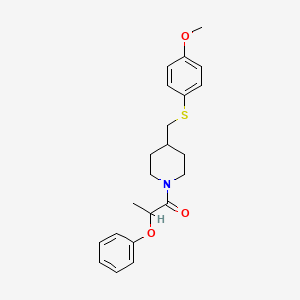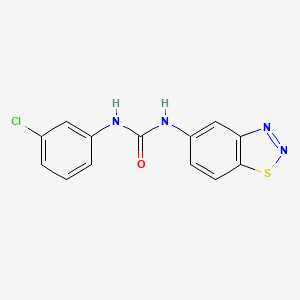
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea (BTU) is a novel heterocyclic compound with a wide range of potential applications in scientific research. BTU is an organic compound that belongs to the family of nitrobenzothiadiazoles, which are known for their ability to act as effective inhibitors of a variety of enzymes. BTU has been extensively studied in recent years due to its potential to act as a therapeutic agent, as well as its ability to modulate the activity of various enzymes.
Aplicaciones Científicas De Investigación
Anti-tumor Metastasis
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea derivatives have shown significant potential in anti-tumor metastasis applications. Research on specific derivatives demonstrated a notable reduction in the number of lung metastases in a Lewis-lung-carcinoma model, indicating the compound's potential in inhibiting tumor metastasis (Xia, 2011).
Plant Growth Regulation
Anticancer Properties
Some N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea derivatives have been associated with anticancer properties. Research has highlighted the cytotoxic effects of certain urea and thiourea derivatives against various cancer cell lines, suggesting their potential in cancer treatment (Esteves-Souza et al., 2006), (Mustafa et al., 2014), (Xie et al., 2015).
Antioxidant Activity
Thiazole analogues possessing urea functionality have shown antioxidant activity. These compounds have been synthesized and evaluated for their ability to scavenge different types of radicals, indicating their potential as antioxidant agents (M. V. Bhaskara Reddy et al., 2015).
Antitrypanosomal Activity
Urea derivatives of 2-aryl-benzothiazol-5-amines, related to N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea, have been investigated for their potential in treating human African trypanosomiasis. Some derivatives showed potent in vitro activity against Trypanosoma brucei, the causative agent of the disease, and were able to cure murine models of the disease (Patrick et al., 2017).
Propiedades
IUPAC Name |
1-(1,2,3-benzothiadiazol-5-yl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4OS/c14-8-2-1-3-9(6-8)15-13(19)16-10-4-5-12-11(7-10)17-18-20-12/h1-7H,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRBLUMBMZIXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3-benzothiadiazol-5-yl)-N'-(3-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

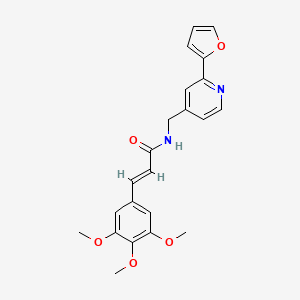
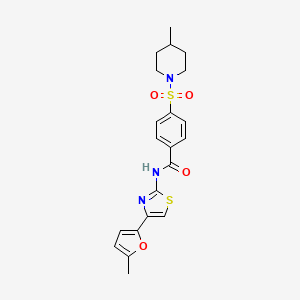
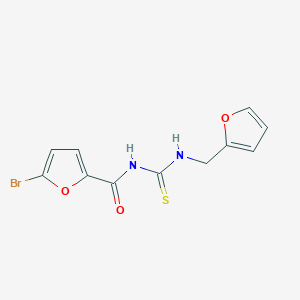
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2633816.png)
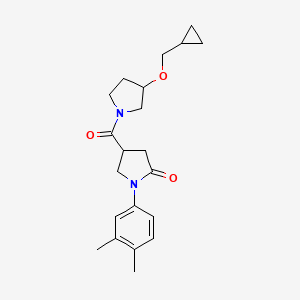
![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2633822.png)
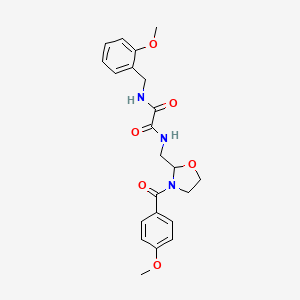
![1-(3-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2633826.png)
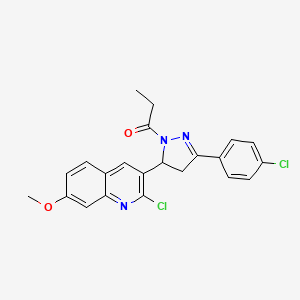
![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-propoxyphenyl)furan-2-carboxamide](/img/structure/B2633832.png)
